2-[(Butylamino)methyl]phenol

Catalog No.
S666424
CAS No.
62498-73-1
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Butylamino)methyl]phenol

CAS Number

62498-73-1

Product Name

2-[(Butylamino)methyl]phenol

IUPAC Name

2-(butylaminomethyl)phenol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-2-3-8-12-9-10-6-4-5-7-11(10)13/h4-7,12-13H,2-3,8-9H2,1H3

InChI Key

PONJIBXMJRAIKJ-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC=CC=C1O

Canonical SMILES

CCCCNCC1=CC=CC=C1O

Potential Research Areas

Based on the structure of the molecule, some potential areas for scientific research involving 2-[(butylamino)methyl]phenol could include:

  • Organic synthesis: As a molecule with both an amine and a phenol group, 2-[(butylamino)methyl]phenol could be of interest in organic synthesis as a reactant or intermediate in the preparation of other molecules.
  • Material science: The combination of the hydrophobic butyl chain and the hydrophilic amine and phenol groups could potentially make 2-[(butylamino)methyl]phenol an interesting candidate for research in material science, potentially for applications in areas like self-assembly or functional materials.
  • Medicinal chemistry: The presence of the amine group suggests the possibility of exploring 2-[(butylamino)methyl]phenol for its potential biological activity, although further research would be necessary to determine any specific applications.

2-[(Butylamino)methyl]phenol is an organic compound with the molecular formula C11H17NO\text{C}_{11}\text{H}_{17}\text{N}\text{O} and a molecular weight of 179.26 g/mol. This compound is characterized by a phenolic structure, where a butylamino group is attached to a methyl group that is further connected to the phenol ring. At room temperature, it exists as a liquid, making it suitable for various chemical applications. The presence of the butylamino group enhances its reactivity and solubility in organic solvents, which is beneficial for its use in synthesis and biological studies.

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The phenolic hydroxyl group makes the compound susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
  • Oxidation: The compound can undergo oxidation to form quinone derivatives, which are important in various biochemical processes.
  • Nucleophilic Substitution: The butylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions highlight the versatility of 2-[(Butylamino)methyl]phenol in organic synthesis.

Research indicates that 2-[(Butylamino)methyl]phenol exhibits notable biological activity. Its structure allows it to interact with biological systems, potentially influencing various pathways:

  • Antimicrobial Properties: Some studies suggest that compounds with similar structures exhibit antimicrobial activity, which may extend to 2-[(Butylamino)methyl]phenol.
  • Pharmacological Potential: Due to its ability to modify biological targets, this compound may serve as a lead structure for developing new pharmaceuticals.

Further studies are necessary to fully elucidate the specific biological mechanisms and therapeutic potentials of this compound.

The synthesis of 2-[(Butylamino)methyl]phenol can be achieved through several methods:

  • Direct Amination: This method involves the reaction of phenol with butylamine under acidic or basic conditions to form the desired product.
  • Alkylation Reactions: Starting from an appropriate phenolic precursor, alkylation with an alkyl halide or similar reagent can yield 2-[(Butylamino)methyl]phenol.
  • Reduction Reactions: The reduction of corresponding nitro or carbonyl derivatives can also lead to the formation of this compound.

These synthetic routes allow for flexibility in producing 2-[(Butylamino)methyl]phenol in laboratory settings or industrial applications.

2-[(Butylamino)methyl]phenol has various applications across different fields:

  • Pharmaceutical Industry: It can be utilized as an intermediate in the synthesis of bioactive compounds or drugs.
  • Chemical Manufacturing: This compound serves as a building block for producing other organic chemicals through further chemical transformations.
  • Research

Interaction studies involving 2-[(Butylamino)methyl]phenol focus on its reactivity with biomolecules and other chemical agents:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can reveal insights into its potential therapeutic uses.
  • Reactivity with Nucleophiles: Understanding how 2-[(Butylamino)methyl]phenol reacts with various nucleophiles can provide information on its chemical behavior and potential applications in organic synthesis.

These studies are crucial for determining the practical utility of 2-[(Butylamino)methyl]phenol in medicinal chemistry and other fields.

Several compounds share structural similarities with 2-[(Butylamino)methyl]phenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
AnilineBasic amine structure without substituentsLacks additional functional groups
p-NitroanilineNitro group at para positionExhibits different reactivity patterns
p-ChloroanilineChloro group at para positionDifferent electrophilic properties
ButylamineSimple amine without phenolic componentLacks aromatic character

Uniqueness of 2-[(Butylamino)methyl]phenol

The uniqueness of 2-[(Butylamino)methyl]phenol lies in its combination of both amine and phenolic functionalities. This dual nature allows it to engage in diverse

Mannich Reaction-Based Approaches

The Mannich reaction represents the most widely employed synthetic methodology for the preparation of 2-[(Butylamino)methyl]phenol. This three-component condensation involves the reaction of phenol, formaldehyde, and butylamine under controlled conditions to yield the desired aminoalkylated product [1] [2] [3].

The mechanistic pathway initiates with the nucleophilic addition of butylamine to formaldehyde, forming an iminium ion intermediate through dehydration. This electrophilic species subsequently undergoes nucleophilic attack by the activated phenol ring at the ortho-position, driven by the electron-donating properties of the hydroxyl group [1] [4]. The reaction proceeds through a well-established mechanism where the phenol exists in equilibrium with its enol tautomer, which acts as the nucleophile in the carbon-carbon bond formation step [5].

Research findings demonstrate that the reaction conditions significantly influence both yield and selectivity. Traditional protocols employ aqueous formaldehyde (35-40%) added dropwise to a stirred mixture of phenol and aqueous butylamine at temperatures ranging from 10-15°C, followed by heating at 100°C for 2 hours [2]. Alternative approaches utilize methanol as solvent with reflux conditions, providing improved control over reaction parameters [2] [3].

The substrate scope extends beyond simple phenol to include substituted derivatives. Studies with 3-methylphenol and other activated phenols demonstrate successful aminoalkylation, though reaction times and yields vary considerably based on electronic and steric factors [2] [6]. Electron-withdrawing substituents on the phenol ring generally require more forcing conditions and longer reaction times [7].

Industrial implementations of the Mannich reaction face several technical challenges. The exothermic nature of the condensation necessitates careful temperature control to prevent side reactions and ensure product quality [8] [9]. Furthermore, the basic conditions required for optimal yields can promote competing reactions, including polymerization and multiple substitution products [3] [10].

Transalkylation and Functionalization Techniques

Transalkylation methodologies offer alternative pathways for the synthesis of 2-[(Butylamino)methyl]phenol, particularly when starting from different aminoalkylated precursors. These approaches involve the transfer of alkyl groups between phenolic substrates under acidic or basic catalysis [11] [12] [13].

Zeolite-catalyzed transalkylation reactions have emerged as promising synthetic routes, employing materials such as HZSM-5 as solid acid catalysts. The process typically involves heating the substrate phenol with an alkylating agent in the presence of the zeolite catalyst at temperatures between 300-400°C [11] [12]. These conditions facilitate the selective transfer of alkyl groups while minimizing unwanted side reactions.

The mechanistic understanding of transalkylation involves the formation of carbocation intermediates on the zeolite surface, followed by electrophilic aromatic substitution. The regioselectivity is governed by the electronic properties of the phenol substrate and the steric accessibility of different positions on the aromatic ring [11].

Direct functionalization approaches encompass various methodologies for introducing the butylamino group onto the phenol framework. Reductive amination protocols involve the condensation of 2-hydroxybenzaldehyde with butylamine, followed by reduction of the resulting imine . This approach offers advantages in terms of regioselectivity, as the aldehyde group directs substitution to the ortho-position.

Electrophilic amination strategies employ specialized reagents to introduce amino functionality directly onto the phenol ring. These methods typically require activation of the phenol substrate through metallation or other techniques to enhance nucleophilicity [15] [16]. While offering high regioselectivity, these approaches often require specialized reagents and conditions that may limit their industrial applicability.

Recent advances in carbon-hydrogen functionalization have introduced novel pathways for the direct aminoalkylation of phenols. These methods employ transition metal catalysts or photocatalytic systems to activate both the phenol substrate and the amine coupling partner [17] [18]. While these approaches show promise for synthetic applications, their scalability to industrial processes remains to be demonstrated.

Industrial-Scale Production Challenges

The industrial production of 2-[(Butylamino)methyl]phenol encounters numerous technical and economic obstacles that significantly impact manufacturing feasibility and cost-effectiveness. Raw material procurement represents a primary concern, particularly regarding formaldehyde supply chain stability and pricing volatility [19] [20]. Formaldehyde prices are subject to significant fluctuations due to methanol feedstock costs and regulatory pressures affecting production capacity [19].

Process safety considerations pose substantial challenges in large-scale synthesis operations. Formaldehyde handling requires specialized equipment and safety protocols due to its carcinogenic properties and potential for explosive polymerization under certain conditions [21]. The exothermic nature of Mannich reactions necessitates robust temperature control systems to prevent thermal runaway and ensure consistent product quality [8] [9]. Industrial facilities must implement comprehensive safety management systems, including vapor containment, emergency response procedures, and worker protection protocols [21].

Environmental compliance adds complexity and cost to industrial production processes. Volatile organic compound emissions from phenol and amine handling require sophisticated air pollution control systems [19] [22]. Wastewater treatment becomes particularly challenging due to the presence of phenolic compounds, which are regulated as priority pollutants in many jurisdictions [19]. Advanced treatment technologies, including biological treatment systems and advanced oxidation processes, are often required to meet discharge standards.

Quality control and product purity specifications present ongoing manufacturing challenges. The tendency for phenolic compounds to develop color upon exposure to air and light requires careful storage and handling procedures [24]. Side product formation, including polyalkylation and oxidation products, necessitates rigorous purification protocols that add cost and complexity to the manufacturing process [3] [25]. Customer specifications for pharmaceutical and specialty chemical applications often demand purity levels exceeding 95%, requiring sophisticated analytical monitoring and quality assurance programs [25].

Scale-up considerations involve multiple technical challenges that differ significantly from laboratory-scale synthesis. Heat transfer limitations in large reaction vessels can lead to temperature gradients and inconsistent reaction conditions [26]. Mixing efficiency becomes critical for three-component reactions, where mass transfer rates can become rate-limiting factors [10]. Capital investment requirements for specialized equipment, including corrosion-resistant materials for handling phenolic compounds, represent significant financial barriers to entry [22].

Energy requirements constitute a substantial operating cost component. High-temperature reaction conditions, typically 80-100°C for optimal yields, require significant thermal energy input [2] [8]. Subsequent purification operations, particularly distillation and recrystallization steps, contribute additional energy demands [24] [27]. Process integration and heat recovery systems become essential for maintaining economic viability at industrial scales [28].

Market dynamics and competitive pressures further complicate industrial production decisions. The global phenol market faces oversupply conditions, particularly from Asian producers, creating pricing pressures that affect profitability [19]. Demand volatility from downstream industries, including pharmaceuticals and specialty chemicals, makes capacity planning and investment decisions challenging [29]. Regulatory changes affecting phenolic compound usage or environmental standards can rapidly alter market conditions and production requirements.

Purification and Isolation Protocols

Effective purification and isolation of 2-[(Butylamino)methyl]phenol requires sophisticated separation techniques capable of addressing the compound's chemical properties and potential impurities. Column chromatography represents the most widely utilized purification method for laboratory-scale preparations, employing silica gel as the stationary phase with carefully optimized mobile phase compositions [30] [31].

The chromatographic separation typically utilizes a gradient elution system starting with hexane-ethyl acetate mixtures (50:50) and progressing to higher polarity solvents as needed [30]. The phenolic hydroxyl group imparts sufficient polarity to enable effective separation from non-polar starting materials and byproducts. Visualization of compounds during chromatographic separation can be achieved using ultraviolet light or chemical staining reagents specific for phenolic compounds [32].

Advanced chromatographic techniques offer enhanced resolution for challenging separations. High-speed counter-current chromatography provides excellent recovery rates approaching 100% due to the absence of solid support, eliminating irreversible adsorption issues common with conventional column methods [31]. The technique employs carefully balanced two-phase solvent systems, such as n-hexane/ethyl acetate/methanol/water combinations, to achieve selective partitioning of target compounds [31].

Liquid-liquid extraction protocols provide scalable alternatives for industrial purification applications. The phenolic nature of the target compound enables selective extraction using aqueous sodium hydroxide solutions, which deprotonate the phenol to form water-soluble phenolate anions [33] [34]. Subsequent acidification and re-extraction into organic solvents allows isolation of the purified phenol. This approach offers advantages in terms of cost-effectiveness and scalability but may require multiple extraction cycles to achieve desired purity levels [25].

Recrystallization techniques exploit solubility differences between the target compound and impurities across various solvent systems. Ethanol, acetone, and mixed aqueous-organic systems have been successfully employed for phenolic compound purification [25] [35]. The crystallization process can be enhanced through controlled cooling, seeding techniques, and antisolvent addition to optimize crystal formation and purity [35]. Temperature control during crystallization is critical, as phenol derivatives often exhibit complex polymorphic behavior affecting both purity and recovery yields.

Distillation methods provide highly effective purification for volatile phenolic compounds, though special considerations apply due to the relatively high melting point of phenol derivatives. Vacuum distillation at reduced pressure minimizes thermal decomposition while enabling separation based on volatility differences [24]. The distillation apparatus requires careful design to prevent solidification in condensers, often necessitating heated transfer lines and specialized collection systems [24].

Solid-phase extraction protocols offer selective purification through specific molecular interactions between the target compound and functionalized polymer resins. Ion-exchange resins can selectively retain phenolic compounds through acid-base interactions, allowing separation from neutral impurities [25]. The selectivity can be further enhanced through choice of resin functionality and elution conditions, providing high-purity products suitable for analytical and pharmaceutical applications [36].

Specialized purification techniques address specific impurity profiles encountered in synthetic preparations. Activated carbon treatment effectively removes colored impurities and oxidation products that commonly affect phenolic compounds [24]. Molecular distillation provides ultra-high purification for heat-sensitive compounds, operating under high vacuum conditions to minimize thermal stress [27].

Quality control protocols must accompany purification procedures to ensure product specifications are met. High-performance liquid chromatography provides quantitative analysis of purity levels and impurity profiles [36] [31]. Nuclear magnetic resonance spectroscopy confirms structural integrity and detects potential isomeric impurities [30]. Mass spectrometry offers sensitive detection of trace impurities and degradation products that might affect product performance in critical applications.

XLogP3

2.2

Wikipedia

Phenol, 2-[(butylamino)methyl]-

Dates

Last modified: 08-15-2023

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